molecular formula C6H4N2O6Pb B1143929 lead(2+) 2,4-dinitroresorcinolate CAS No. 13406-89-8

lead(2+) 2,4-dinitroresorcinolate

Cat. No.: B1143929
CAS No.: 13406-89-8
M. Wt: 407 g/mol
InChI Key: ZDNLBGAMXYZGLZ-UHFFFAOYSA-M
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Description

Chemical Identity and Registration Lead(2+) 2,4-dinitroresorcinolate is a lead-based coordination compound with the chemical formula derived from the reaction of lead(II) ions with 2,4-dinitroresorcinol. Its International Chemical Identifier (CAS) is 13406-89-8, and it was registered on 30 November 2010 under regulatory frameworks .

Structural and Functional Attributes The molecule contains two nitro groups (-NO₂) at the 2- and 4-positions of the resorcinol ring, which enhance its electron-withdrawing properties and stability. This structural configuration distinguishes it from simpler lead carboxylates or oxides, as the nitro groups may influence solubility, thermal stability, and environmental persistence.

Properties

CAS No.

13406-89-8

Molecular Formula

C6H4N2O6Pb

Molecular Weight

407 g/mol

IUPAC Name

2,6-dinitrocyclohexa-3,5-diene-1,3-diolate;lead(2+)

InChI

InChI=1S/C6H5N2O6.Pb/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14;/h1-2,5-6,9H;/q-1;+2/p-1

InChI Key

ZDNLBGAMXYZGLZ-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(C(C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-])[O-].[Pb+2]

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dinitroresorcinol

2,4-Dinitroresorcinol is synthesized via nitration of resorcinol (1,3-dihydroxybenzene). The nitration process employs a mixture of white fuming nitric acid (WFNA) and sulfuric acid as the nitrating agent. Urea is often added to control the release of nitrosonium ions (NO⁺), which prevents over-nitration and byproduct formation. The reaction proceeds as follows:

Resorcinol+2HNO3H2SO4,Urea2,4-Dinitroresorcinol+2H2O[2]\text{Resorcinol} + 2 \, \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4, \, \text{Urea}} \text{2,4-Dinitroresorcinol} + 2 \, \text{H}2\text{O} \quad

Key parameters for this step include:

  • Temperature : Maintained between 0–5°C to avoid decomposition of the nitro groups.

  • Reagent Ratios : A molar ratio of 1:2.2 (resorcinol to nitric acid) ensures complete nitration.

  • Reaction Time : 4–6 hours under vigorous stirring.

Formation of the Lead Salt

The lead salt is formed through a double displacement reaction between 2,4-dinitroresorcinol and a soluble lead(II) salt, typically lead nitrate (Pb(NO₃)₂) or lead acetate (Pb(CH₃COO)₂). The general reaction is:

2C6H3N2O62+Pb2+Pb(C6H2N2O6)22[1][3]2 \, \text{C}6\text{H}3\text{N}2\text{O}6^{2-} + \text{Pb}^{2+} \rightarrow \text{Pb(C}6\text{H}2\text{N}2\text{O}6\text{)}_2^{2-} \quad

Laboratory-Scale Procedure

  • Alkaline Dissolution : 2,4-Dinitroresorcinol is dissolved in a sodium hydroxide solution (1 M) to form the disodium salt.

  • Lead Salt Addition : A hot aqueous solution of lead nitrate is added dropwise to the alkaline mixture under reflux at 50–60°C.

  • Precipitation : The product precipitates as a yellow crystalline solid, which is filtered and washed with deionized water to remove residual sodium nitrate.

Industrial-Scale Production and Optimization

Industrial methods prioritize cost efficiency, yield, and product consistency. The process diverges from laboratory techniques in reagent selection and scalability.

Industrial Reaction Conditions

  • Lead Source : Lead nitrate is preferred due to its high solubility in water (56 g/100 mL at 20°C).

  • Temperature Control : Reactions are conducted at 80–90°C to accelerate precipitation while minimizing lead oxide (PbO) formation.

  • Stoichiometry : A 2:1 molar ratio of 2,4-dinitroresorcinol to lead nitrate ensures complete conversion.

Table 1: Comparison of Lead Sources in Industrial Synthesis

Lead SaltSolubility (g/100 mL, 20°C)Reaction Yield (%)Purity (%)
Lead Nitrate569298
Lead Acetate448895
Lead Chloride0.676582

Data derived from.

Acid Post-Treatment for Enhanced Stability

A critical innovation in industrial production involves treating the precipitate with dilute nitric acid (HNO₃) to improve its thermal stability and deflagration properties.

  • Acid Addition : After precipitation, 0.1–0.2 moles of 10% nitric acid per mole of product is added dropwise to the suspension.

  • pH Adjustment : The pH decreases from 6.5 to 6.2, promoting densification of the precipitate and removal of colloidal lead oxide impurities.

  • Washing and Drying : The product is washed with ethanol and dried at 50°C under vacuum to prevent hydration.

Challenges in Synthesis and Quality Control

Byproduct Formation

The primary byproduct, lead oxide (PbO), forms via hydrolysis of lead nitrate at elevated temperatures:

Pb(NO3)2+H2OPbO+2HNO3[3]\text{Pb(NO}3\text{)}2 + \text{H}2\text{O} \rightarrow \text{PbO} + 2 \, \text{HNO}3 \quad

Mitigation Strategies :

  • Maintain reaction temperatures below 60°C.

  • Use excess 2,4-dinitroresorcinol to shift equilibrium toward the desired product.

Purity Analysis

  • Lead Content : Determined via gravimetric analysis, with acceptable ranges of 59–69% Pb.

  • Spectroscopic Confirmation : FT-IR peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence.

Applications and Performance Considerations

The monobasic lead salt of 2,4-dinitroresorcinol is valued in pyrotechnic compositions for its low ignition temperature (180–200°C) and consistent deflagration rates. Its performance correlates with synthesis parameters:

Table 2: Impact of Synthesis Conditions on Ignition Properties

ParameterIgnition Temperature (°C)Deflagration Rate (m/s)
No Acid Treatment2100.85
With Acid Treatment1851.12
High PbO Content2350.62

Data sourced from .

Chemical Reactions Analysis

Types of Reactions

Lead(2+) 2,4-dinitroresorcinolate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Further nitrated or oxidized derivatives.

    Reduction: Amino derivatives of resorcinol.

    Substitution: Various substituted resorcinol derivatives depending on the nucleophile used.

Scientific Research Applications

Lead(2+) 2,4-dinitroresorcinolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of lead(2+) 2,4-dinitroresorcinolate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The lead ion can also interact with proteins and nucleic acids, potentially disrupting their function.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Registration Date Key Functional Groups Regulatory Notes
This compound 13406-89-8 30 November 2010 Nitro, phenolic hydroxyl Restricted under environmental guidelines
Lead(2+) (R)-12-hydroxyoleate 13094-04-7 30 November 2010 Hydroxyoleate, unsaturated Prohibited in green procurement
Lead(2+) (Z)-hexadec-9-enoate 93858-24-3 30 November 2010 Unsaturated fatty acid Limited industrial use due to toxicity
Lead(2+) 4-(1,1-dimethylethyl)benzoate 85292-77-9 30 November 2010 Bulky alkyl substituent Classified as hazardous
Lead carbonate 598-63-0 Not specified Carbonate Banned in consumer products

Structural and Functional Analysis

  • This may increase its reactivity in catalytic or explosive applications but also elevates environmental persistence .
  • Solubility and Stability: Unlike lead carbonates (sparingly soluble) or fatty acid salts (e.g., hexadec-9-enoate), the nitroresorcinol structure likely reduces aqueous solubility, enhancing its stability in organic matrices .
  • Regulatory Status: All listed compounds are restricted under environmental guidelines (e.g., EU RoHS, Japan’s green procurement standards) due to lead’s toxicity.

Industrial and Environmental Considerations

  • Applications: While lead carbonates were historically used in paints and ceramics, nitroresorcinolates are niche compounds, possibly employed in pyrotechnics or specialty coatings. Their use is declining due to regulatory bans .
  • Toxicity Profile: Lead compounds universally pose neurotoxic and environmental risks. The nitro groups in this compound may exacerbate toxicity by generating reactive nitrogen species under degradation .

Biological Activity

Lead(2+) 2,4-dinitroresorcinolate (C6H4N2O6Pb) is a compound that has garnered attention in both chemical and biological research due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through a series of chemical reactions:

  • Dinitrosation of Resorcinol : Resorcinol is treated with a nitrating agent to introduce nitro groups at the 2 and 4 positions.
  • Alkaline Oxidation : The resulting 2,4-dinitrosoresorcinol undergoes oxidation under alkaline conditions.
  • Formation of Lead Salt : The oxidized product is then reacted with a lead salt (e.g., lead acetate or lead nitrate) to yield the final compound.

Biological Activity Overview

This compound exhibits various biological activities, primarily attributed to its nitro groups and lead ion. Its mechanisms of action include:

  • Reactive Oxygen Species Generation : The nitro groups can participate in redox reactions, generating reactive oxygen species (ROS) that may influence cellular signaling pathways.
  • Protein Interaction : The lead ion can interact with proteins and nucleic acids, potentially disrupting their normal functions.

The biological activity of this compound can be analyzed through its interactions with cellular components:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism.
  • Genotoxicity : The compound's ability to interact with DNA raises concerns regarding its genotoxic potential, which warrants further investigation .

Study on Toxicity and Genotoxicity

A study investigated the genotoxic effects of various lead compounds, including this compound. Results indicated that exposure led to increased DNA damage in cultured cells, suggesting a potential risk for mutagenicity. This study highlights the importance of evaluating the safety profile of compounds containing heavy metals like lead .

Antioxidant Activity Assessment

Another research effort evaluated the antioxidant properties of this compound using various in vitro assays. The compound demonstrated moderate antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cellular models. This suggests a dual role where it may exert protective effects against oxidative damage while also posing risks due to its lead content .

Comparative Analysis with Similar Compounds

CompoundBiological ActivitySensitivityApplications
This compoundModerate antioxidant; genotoxicityModerateResearch, explosives
Lead mononitroresorcinolLower sensitivityLowFuse heads
Lead trinitroresorcinolHigh sensitivityHighDetonators

This table illustrates the comparative biological activities and applications of this compound against other related compounds. Its unique balance between sensitivity and stability makes it suitable for specific applications in research and industry.

Q & A

Basic: What are the recommended synthesis methods for lead(2+) 2,4-dinitroresorcinolate, and how can purity be validated?

Methodological Answer:

  • Synthesis Protocol : Prepare via stoichiometric reaction of 2,4-dinitroresorcinol with lead(II) nitrate in an aqueous ethanol medium under controlled pH (5.5–6.0) to avoid hydrolysis of lead ions .
  • Purity Validation :
    • Elemental Analysis : Confirm Pb²⁺ content via ICP-OES (detection limit: 0.1 ppm).
    • Spectroscopic Techniques : Use FTIR to verify ligand coordination (e.g., shifts in nitro-group peaks at ~1520 cm⁻¹ and ~1350 cm⁻¹) .
    • XRD : Compare crystallographic data with reference patterns (e.g., JCPDS database) to confirm phase purity .

Advanced: How can hyphenated analytical techniques resolve speciation ambiguities in this compound solutions?

Methodological Answer:

  • HPLC-ICP-MS : Couple high-performance liquid chromatography with inductively coupled plasma mass spectrometry to separate and quantify Pb²⁺ species in solution, particularly under varying pH and ionic strength .
  • XANES/EXAFS : Use synchrotron-based X-ray absorption spectroscopy to study local coordination environments and detect minor impurities (e.g., PbO byproducts) .

Basic: What thermodynamic properties (e.g., solubility, stability) are critical for experimental design?

Methodological Answer:

  • Solubility : Determine via gravimetric analysis in solvents like DMSO, ethanol, and water (solubility <0.1 g/L in water at 25°C) .
  • Thermal Stability : Perform TGA-DSC to identify decomposition temperatures (e.g., exothermic peaks at ~220°C indicate nitro-group degradation) .

Advanced: How can computational methods (DFT/MD) predict reactivity conflicts in experimental data?

Methodological Answer:

  • Density Functional Theory (DFT) : Model electronic structures to predict redox behavior (e.g., Pb²⁺ reduction potentials) and compare with cyclic voltammetry results .
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain discrepancies in solubility or kinetic stability observed in lab experiments .

Basic: How should researchers address contradictions in spectroscopic data (e.g., FTIR vs. Raman)?

Methodological Answer:

  • Comparative Spectroscopy : Replicate measurements using both techniques under identical conditions (e.g., laser power, resolution) to rule out instrumental artifacts .
  • Statistical Validation : Apply principal component analysis (PCA) to identify outliers or systematic errors in spectral datasets .

Advanced: What experimental designs mitigate Pb²⁺ toxicity interference in biological studies?

Methodological Answer:

  • Chelation Controls : Introduce EDTA or DMSA in cell culture media to isolate the compound’s effects from free Pb²⁺ toxicity .
  • In Vivo Models : Use zebrafish embryos for real-time toxicity tracking via fluorescence microscopy (e.g., calcein-AM staining for cell viability) .

Basic: What are the environmental degradation pathways, and how are they monitored?

Methodological Answer:

  • Photolysis Studies : Expose aqueous solutions to UV-Vis light (λ = 254–365 nm) and quantify nitro-group cleavage via HPLC .
  • Microbial Degradation : Use soil slurry assays with GC-MS to detect intermediate metabolites (e.g., resorcinol derivatives) .

Advanced: How can subgroup analysis improve reproducibility in heterogeneous catalysis studies?

Methodological Answer:

  • Predefined Subgroups : Stratify data by catalyst loading (e.g., 0.1–1.0 wt%) and reaction temperature (100–200°C) to identify optimal conditions .
  • Interaction Testing : Use ANOVA to evaluate whether subgroup effects (e.g., solvent polarity) are statistically significant (p <0.05) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Containment : Use gloveboxes or fume hoods with HEPA filters to prevent airborne Pb²⁺ exposure .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal to precipitate PbCO₃ .

Advanced: How can machine learning optimize synthetic routes for scaled-up production?

Methodological Answer:

  • Algorithm Training : Input historical reaction data (yield, purity) into neural networks to predict optimal solvent ratios or reaction times .
  • Validation : Cross-check ML predictions with small-scale lab trials before pilot-scale synthesis .

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